2-(2-Aminothiazol-4-yl)ethanol

Descripción

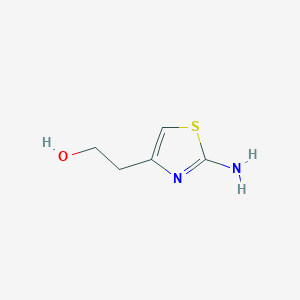

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCFRWUPCKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578858 | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174666-17-2 | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 2 Aminothiazol 4 Yl Ethanol

Established and Novel Synthetic Routes for 2-Aminothiazole (B372263) Scaffolds Relevant to 2-(2-Aminothiazol-4-yl)ethanol

The synthesis of the 2-aminothiazole skeleton, a crucial component of the target molecule, is well-documented, with the Hantzsch thiazole (B1198619) synthesis remaining a cornerstone method. chemicalbook.com Concurrently, strategies for introducing substituents at the C-4 position are critical for arriving at the final structure of this compound.

Cyclocondensation Reactions in Thiazole Ring Formation

The most established route to the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793). chemicalbook.comarabjchem.org In the context of synthesizing this compound, the key starting material would be a 4-halo-3-oxobutanol derivative or a protected version thereof. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.

Numerous modifications to the classical Hantzsch reaction have been developed to improve yields and simplify procedures. These often involve one-pot, two-step sequential processes where the α-halogenation of the ketone precursor is performed in situ, followed by condensation with thiourea without isolating the lachrymatory α-haloketone intermediate. tandfonline.com For instance, aralkyl ketones can be treated with N-bromosuccinimide (NBS) and then thiourea in a one-pot fashion. tandfonline.com

The general mechanism for the Hantzsch synthesis is outlined below:

Nucleophilic Attack: The sulfur atom of thiourea attacks the α-carbon of the halo-ketone, displacing the halide.

Cyclization: The amino group of the resulting intermediate attacks the carbonyl carbon.

Dehydration: Elimination of a water molecule leads to the formation of the 2-aminothiazole ring.

A variety of ketones and thioureas can be used, allowing for diverse substitutions on the resulting thiazole ring. sapub.orgderpharmachemica.comnih.govmdpi.com

Functionalization Strategies at the C-4 Position of 2-Aminothiazole

Directing substitution to the C-4 position is pivotal for the synthesis of this compound. This can be achieved either by choosing an appropriately substituted α-haloketone in a Hantzsch synthesis or by modifying a pre-existing thiazole ring.

A highly relevant and direct strategy involves the chemical reduction of an ester group already present at the C-4 position. Research has demonstrated the synthesis of a protected version of the target molecule, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. mdpi.com This was accomplished by the reduction of the corresponding C-4 ethyl ester, benzyl (B1604629) N-[4-(2-ethoxycarbonylmethyl)-1,3-thiazol-2-yl]carbamate, using lithium borohydride (B1222165) (LiBH₄) in anhydrous tetrahydrofuran (B95107) (THF). mdpi.com This transformation specifically converts the C-4 ester functional group into the desired primary alcohol (hydroxyethyl group), providing a direct pathway to the target scaffold. mdpi.com

Other functionalization approaches include palladium and iron-catalyzed reactions that can selectively form 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate, offering an alternative route to C-4 functionalized scaffolds. acs.org

Green Chemistry and Sustainable Synthesis Innovations for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to reduce environmental impact, minimize waste, and enhance safety and efficiency.

Catalytic Systems in Thiazole Synthesis (e.g., Magnetic Nanocatalysts)

Modern synthetic methods employ a range of advanced catalytic systems to improve the efficiency and sustainability of 2-aminothiazole synthesis. Magnetic nanocatalysts have emerged as a particularly promising option due to their high catalytic activity and ease of recovery from the reaction mixture using an external magnet, allowing for simple recycling and reuse. rsc.org

One such system involves a multifunctional ionic liquid nanocatalyst based on zeolite-Y, functionalized with 4-methylpyridinium chloride and calcium ions, with Fe₃O₄ nanoparticles embedded within the zeolite pores (Ca/4-MePy-IL@ZY-Fe₃O₄). rsc.org This catalyst has been successfully used in the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea, using trichloroisocyanuric acid (TCCA) as a green and safe halogen source in place of toxic reagents like iodine. rsc.org Other heterogeneous catalysts, such as copper silicate, have also been shown to be effective and reusable for the synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com

| Catalyst System | Key Features | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ca/4-MePy-IL@ZY-Fe₃O₄ | Magnetic nanocatalyst, ionic liquid support | EtOH, 80 °C, TCCA as halogen source | Reusable, non-toxic halogen source, high efficiency, easy separation | rsc.org |

| Copper Silicate | Heterogeneous catalyst | EtOH, Reflux (78 °C) | Reusable, rapid process, high yield, simple workup | nanobioletters.com |

| Lactic Acid | Biodegradable solvent and catalyst | Neat, 90-100 °C, NBS for in situ bromination | Environmentally benign, scalable, tandem one-pot reaction | tandfonline.com |

Solvent-Free and Atom-Economical Methodologies

Adherence to green chemistry principles has also driven the development of solvent-free and atom-economical synthetic routes. Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. One-pot reactions are inherently more atom-economical as they reduce the number of purification steps and minimize solvent waste. tandfonline.com

Solvent-free approaches for Hantzsch-type syntheses have been reported, often utilizing microwave irradiation to accelerate the reaction. nih.govsruc.ac.uk These methods not only eliminate the need for potentially toxic organic solvents but also often lead to shorter reaction times and improved yields. Another sustainable approach employs lactic acid, a biodegradable and environmentally benign solvent and catalyst, for the one-pot synthesis of 2-aminothiazoles from ketones via in situ bromination. tandfonline.com This method is scalable and offers high yields, presenting a significant green alternative to traditional methods. tandfonline.com

Derivatization Strategies of this compound for Biological Probes

The compound this compound possesses two key reactive sites for derivatization: the primary hydroxyl group of the ethanol (B145695) moiety and the 2-amino group on the thiazole ring. These sites allow for the attachment of various functionalities to create biological probes for applications in diagnostics, imaging, and mechanistic studies.

The hydroxyl group can be readily modified through esterification or etherification reactions. For example, it can be coupled with fluorophores, biotin, or other reporter molecules to track the distribution of the compound within biological systems. The design of functional group probes often relies on such chemoselective reactions to introduce detectable tags. nih.gov

The 2-amino group is also a versatile handle for derivatization. It can be acylated to form amides, which has been a common and successful strategy for modifying the biological activity of the 2-aminothiazole scaffold. arabjchem.orgmdpi.comnih.gov For instance, coupling with various substituted benzoyl chlorides has been used to dramatically improve the antitubercular activity of related 2-aminothiazole compounds. nih.gov This amino group can also be converted into a diazonium salt and subsequently replaced via Sandmeyer-type reactions, or it can react with isothiocyanates to form thiourea derivatives, further expanding the chemical space for developing probes. nih.govmdpi.comsemanticscholar.org

These derivatization strategies allow for the systematic modification of the parent compound to tune its properties, such as solubility, cell permeability, and target affinity, which are critical for the development of effective biological probes. researchgate.netacs.org

N-Substitution and Amide Formation

The primary amino group on the thiazole ring of this compound is a key site for structural modification, allowing for the introduction of a wide variety of substituents and the formation of amide bonds. These modifications are crucial for modulating the pharmacological properties of the resulting molecules.

Acylation of the 2-amino group is a common strategy to produce amide derivatives. This can be achieved using various acylating agents such as acyl halides or carboxylic acids activated with coupling agents. For instance, the reaction of 2-aminothiazole derivatives with acyl halides in a suitable solvent like dry pyridine (B92270) can yield the corresponding amides in high yields. mdpi.com Similarly, coupling reactions with carboxylic acids are frequently employed. A widely used method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), to facilitate amide bond formation. google.com These reactions are typically carried out in solvents like acetonitrile, water, or mixtures thereof. google.com

Another significant modification is the formation of Schiff bases through the condensation of the amino group with various aldehydes. For example, refluxing 2-aminothiazole derivatives with different aromatic aldehydes in ethanol can produce the corresponding 2-arylideneamino-thiazoles. mdpi.com These Schiff bases can serve as intermediates for further synthetic transformations.

The following table summarizes various reagents and conditions used for N-substitution and amide formation on the 2-aminothiazole core, as inferred from the synthesis of its derivatives.

| Reaction Type | Reagents | Solvent | Conditions | Reference |

| Amide Formation | Acyl Halides | Dry Pyridine | - | mdpi.com |

| Amide Formation | Carboxylic Acid, EDCI, HCl | Acetonitrile/Water | Room Temperature | google.com |

| Amide Formation | Carboxylic Acid, EDCI, HOBt | N,N-Dimethylformamide | - | google.com |

| Schiff Base Formation | Aromatic Aldehydes | Ethanol | Reflux | mdpi.com |

This table illustrates common synthetic methods for the modification of the 2-aminothiazole nucleus, which are applicable to this compound.

Modifications of the Ethanol Side Chain

The ethanol side chain of this compound offers another point for structural diversification. The primary hydroxyl group can undergo a variety of chemical transformations to introduce different functional groups, thereby influencing the molecule's polarity, solubility, and interaction with biological targets.

The hydroxyl group is, by definition, a key feature of alcohols, which are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom. libretexts.org The nomenclature of alcohols, according to IUPAC, involves changing the ending of the parent alkane name to "-ol". libretexts.orglibretexts.org

While direct modification of the ethanol side chain of the title compound is not extensively detailed in the provided context, synthetic strategies for related compounds suggest potential transformations. A key reaction of the hydroxyl group is its conversion into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of various functionalities, including azides, halides, or different alkoxy groups.

Furthermore, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, 2-(2-aminothiazol-4-yl)acetaldehyde (B14916328) or 2-(2-aminothiazol-4-yl)acetic acid, respectively. These oxidized derivatives serve as versatile intermediates for further modifications, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid. The synthesis of the drug Mirabegron, for instance, involves the coupling of 2-(2-aminothiazol-4-yl)acetic acid with an amine. google.comgoogle.com

The table below outlines potential modifications of the ethanol side chain based on standard organic reactions and analogous transformations found in the synthesis of related compounds.

| Reaction Type | Starting Functional Group | Reagents | Product Functional Group |

| Oxidation | Primary Alcohol | PCC, DMP, or Swern oxidation reagents | Aldehyde |

| Oxidation | Primary Alcohol | Jones reagent (CrO₃/H₂SO₄), KMnO₄ | Carboxylic Acid |

| Etherification | Primary Alcohol | NaH, Alkyl Halide (Williamson ether synthesis) | Ether |

| Esterification | Primary Alcohol | Acyl Chloride, Carboxylic Acid (Fischer esterification) | Ester |

| Conversion to Leaving Group | Primary Alcohol | TsCl, MsCl | Tosylate, Mesylate |

This table presents potential synthetic modifications of the ethanol side chain, which are fundamental reactions in organic chemistry and are inferred to be applicable to this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Aminothiazol 4 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-(2-Aminothiazol-4-yl)ethanol by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The single proton on the thiazole (B1198619) ring (H-5) would present as a singlet. The ethanol (B145695) side chain gives rise to two characteristic triplets: one for the methylene (B1212753) group adjacent to the thiazole ring (-CH₂-) and another for the methylene group attached to the hydroxyl group (-CH₂OH). The hydroxyl proton (-OH) itself would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the thiazole ring would appear in the aromatic region of the spectrum, with the carbon bearing the amino group (C-2) being significantly influenced by the nitrogen atom. The two carbons of the ethanol side chain would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole H-5 | ~6.5 - 7.0 (s, 1H) | ~110 - 115 |

| Thiazole C-2 | - | ~168 - 172 |

| Thiazole C-4 | - | ~150 - 155 |

| -CH₂- (thiazole side) | ~2.7 (t, 2H) | ~30 - 35 |

| -CH₂OH | ~3.6 (t, 2H) | ~60 - 65 |

| -NH₂ | ~7.1 (s, br, 2H) | - |

| -OH | ~4.8 (s, br, 1H) | - |

Note: Predicted values are based on data from similar aminothiazole structures. Actual values may vary. s = singlet, t = triplet, br = broad.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the molecular formula of this compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured, allowing for the unambiguous determination of its elemental composition (C₅H₈N₂OS).

Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The molecular ion peak ([M]⁺• or [M+H]⁺) would be observed at an m/z corresponding to the molecular weight (144.19 g/mol ).

Key fragmentation pathways would likely involve:

Loss of the ethanol side chain: Cleavage of the bond between the thiazole ring and the side chain would result in a prominent fragment ion corresponding to the aminothiazole ring.

Cleavage of the side chain: Fragmentation of the ethanol group could lead to the loss of water (H₂O) or a formyl radical (•CHO).

Ring fragmentation: The thiazole ring itself can break apart, yielding characteristic sulfur- and nitrogen-containing fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Structure |

|---|---|---|

| 145 | [M+H]⁺ | C₅H₉N₂OS⁺ |

| 127 | [M+H - H₂O]⁺ | C₅H₇N₂S⁺ |

| 113 | [M+H - CH₂OH]⁺ | C₄H₅N₂S⁺ |

Computational Chemistry and Theoretical Investigations of 2 2 Aminothiazol 4 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometries and energies of molecules. DFT calculations can elucidate the electronic properties of 2-(2-Aminothiazol-4-yl)ethanol, providing a foundation for understanding its reactivity and interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

While specific DFT studies on this compound are not abundant in the public domain, research on analogous 2-aminothiazole (B372263) derivatives provides valuable insights. For instance, DFT calculations have been performed on various substituted 2-aminothiazoles to understand their electronic properties and reactivity. researchgate.netmdpi.com These studies often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometries and calculate electronic parameters. shd-pub.org.rsedu.krd

Table 1: Representative DFT-Calculated Electronic Properties of Substituted 2-Aminothiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2-Amino-5-(4-acetylphenylazo)-4-phenylthiazole | -6.21 | -3.15 | 3.06 | mdpi.com |

| Substituted 2-anilinothiazoles | -5.8 to -6.1 | -1.9 to -2.2 | ~3.7-4.0 | researchgate.net |

| 3-Phenylbenzo[d]thiazole-2(3H)-imine | -6.4 to -7.1 | -1.8 to -3.0 | ~3.8-4.6 | shd-pub.org.rs |

This table presents data from related 2-aminothiazole compounds to illustrate the typical values obtained from DFT calculations, in the absence of specific data for this compound.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can also be determined. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering clues about its interaction with other molecules. For this compound, the amino group and the thiazole (B1198619) nitrogen are expected to be electron-rich centers, while the hydroxyl proton and the amino protons would be electron-poor regions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows the study of the conformational flexibility of this compound and its interactions with the surrounding environment, such as water or other solvents, over time.

A key application of MD is in conformational analysis. The ethanol (B145695) side chain of this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Understanding these preferred shapes is crucial as the conformation of a molecule often dictates its biological activity. Studies on flexible molecules, including peptides and other small organic compounds, have successfully used MD to characterize conformational preferences. nih.gov

Furthermore, MD simulations are invaluable for studying solvent interactions. The behavior of this compound in an aqueous environment, for example, can be modeled by placing the molecule in a box of water molecules and simulating their movements. acs.org This can reveal how water molecules arrange around the solute, the formation of hydrogen bonds between the molecule's hydroxyl and amino groups and water, and the influence of the solvent on the molecule's conformation. The transferable intermolecular potential 3P (TIP3P) water model is commonly used in such simulations. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.

For this compound, QSAR modeling could be employed to predict its potential biological activities, such as inhibitory effects on specific enzymes or its antimicrobial properties. The process involves several steps:

Data Set Collection: A series of 2-aminothiazole derivatives with known biological activities against a specific target is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Numerous QSAR studies have been successfully conducted on various classes of 2-aminothiazole derivatives, demonstrating the utility of this approach. For example, QSAR models have been developed for 2-aminothiazoles as inhibitors of Aurora A kinase, nih.gov anti-prion agents, nih.gov and Hec1/Nek2 inhibitors. tandfonline.comtandfonline.com These studies have identified key molecular features that influence the biological activity of these compounds.

Table 2: Summary of QSAR Studies on 2-Aminothiazole Derivatives

| Biological Activity | Modeling Technique | Key Findings/Descriptors | Statistical Significance (r² or q²) | Source |

| Aurora A kinase inhibition | MLR, CoMFA, CoMSIA | Electrostatic, hydrophobic, and hydrogen bond properties are important. | q² = 0.695 (CoMFA), 0.698 (CoMSIA) | nih.gov |

| Anti-prion activity | MLR, ANN, SVM | Asymmetry, low propensity for H-bonds, and nitrogen content influence activity. | r² = 0.9073 (MLR) | nih.gov |

| Hec1/Nek2 inhibition | QSARINS software | Descriptors like ATSC1i, MATS8c, and RPSA are significant. | R² = 0.8436 | tandfonline.com |

These studies indicate that a QSAR model for this compound and its analogs could be developed to predict a range of biological activities, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a fundamental tool in drug design for understanding and predicting ligand-protein interactions.

Molecular docking simulations can be used to place this compound into the binding site of a target protein. The resulting docked pose reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen Bonds: The amino and hydroxyl groups of this compound are potential hydrogen bond donors and acceptors. The thiazole nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiazole ring and the ethyl backbone can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Studies on other 2-aminothiazole derivatives have successfully used molecular docking to profile these interactions. For instance, docking of 2-aminothiazole inhibitors into the active site of enzymes like carbonic anhydrase, acetylcholinesterase, and various kinases has revealed key hydrogen bonds and hydrophobic contacts that are crucial for their inhibitory activity. nih.govnih.gov The thiazole ring is often found to form important interactions within the binding pocket. nih.gov

Table 3: Common Ligand-Protein Interactions for 2-Aminothiazole Derivatives from Docking Studies

| Protein Target | Key Interacting Residues | Types of Interactions | Source |

| c-Met kinase | Met1160, Asp1164 | π-π stacking, Hydrogen bond | nih.gov |

| Lck kinase | Met319, Thr316 | Hydrogen bonds | nih.gov |

| Carbonic Anhydrase | His94, His96, His119 | Coordination with Zinc ion, Hydrogen bonds | nih.gov |

| Acetylcholinesterase | Tyr121, Trp279, Phe330 | π-π stacking, Hydrophobic interactions | nih.gov |

In addition to predicting the binding mode, docking algorithms use scoring functions to estimate the binding affinity between the ligand and the protein. This binding affinity is often expressed as a negative value in kcal/mol, where a more negative value suggests a stronger and more favorable interaction.

These binding affinity predictions are valuable for ranking a series of compounds and prioritizing them for experimental testing. For example, in a study of 2-aminothiazole derivatives as potential antioxidant agents, molecular docking was used to predict their binding affinities against oxidoreductase proteins, with compounds showing stronger binding affinities also demonstrating higher activity in experimental assays. asianpubs.org Similarly, docking studies on 2-aminothiazole derivatives against various enzymes have shown a correlation between the predicted binding energy and the experimentally determined inhibitory constants (Ki). nih.gov

While the actual binding affinity of this compound would depend on the specific protein target, docking studies on related compounds have reported binding energies in the range of -6 to -9 kcal/mol for various enzyme targets. acs.orgnih.gov These values indicate that the 2-aminothiazole scaffold can form stable and high-affinity interactions with biological macromolecules.

Biological Activity Profiling and Molecular Mechanism of Action of 2 2 Aminothiazol 4 Yl Ethanol

Antimicrobial Research Applications

The 2-aminothiazole (B372263) nucleus is a core component of many compounds with demonstrated antimicrobial properties. semanticscholar.org Research has explored its efficacy against a variety of pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com

Derivatives of 2-aminothiazole have been synthesized and evaluated for their antibacterial capabilities. researchgate.net For instance, certain 2-arylideneamino-4-phenylthiazoles have shown activity against Bacillus cereus. nih.gov The mechanism of action for the antibacterial effects of the broader class of 2-aminothiazole derivatives is often attributed to the disruption of essential cellular processes in bacteria. plos.org However, specific studies detailing the antibacterial efficacy and the precise molecular mechanisms of 2-(2-Aminothiazol-4-yl)ethanol were not identified in the available research.

Table 1: Antibacterial Activity of Selected 2-Aminothiazole Derivatives No specific data was found for this compound. The table below represents general findings for the 2-aminothiazole class of compounds.

| Compound Class | Test Organism | Activity |

|---|---|---|

| 2-Arylideneamino-4-phenylthiazoles | Bacillus cereus | Highest activity observed for compound 144 nih.gov |

| General 2-aminothiazole derivatives | Bacillus subtilis (+ve), E. coli (-ve) | Variable activity researchgate.net |

The 2-aminothiazole scaffold has also been incorporated into compounds designed to combat fungal infections. nih.gov Studies on various derivatives have demonstrated their potential as antifungal agents. researchgate.net The proposed mechanisms often involve the inhibition of fungal growth by interfering with cell membrane integrity or essential metabolic pathways. nih.govmdpi.com For example, some derivatives have been tested against Candida albicans and Aspergillus niger, showing varied levels of antifungal activity. researchgate.net Specific data on the antifungal efficacy and mechanism of this compound remains to be elucidated by dedicated research.

Table 2: Antifungal Activity of Selected 2-Aminothiazole Derivatives No specific data was found for this compound. The table below represents general findings for the 2-aminothiazole class of compounds.

| Compound Class | Test Organism | Activity |

|---|---|---|

| General 2-aminothiazole derivatives | Candida albicans (+ve), Aspergillus niger (-ve) | Variable activity researchgate.net |

The antiviral potential of the 2-aminothiazole core has been noted in medicinal chemistry research. nih.govmdpi.com While this suggests that compounds incorporating this scaffold could be of interest in the development of antiviral therapies, specific studies focusing on the antiviral efficacy and mechanisms of action of this compound are not present in the reviewed scientific literature. Research on other derivatives has explored their activity against various viruses, but direct parallels to the subject compound cannot be drawn without specific experimental data. nih.govresearchgate.net

Medicinal Chemistry and Drug Discovery Implications of 2 2 Aminothiazol 4 Yl Ethanol

Role as a Privileged Structure in Drug Design and Development

The 2-aminothiazole (B372263) moiety is widely regarded as a "privileged structure" in drug discovery. researchgate.netnih.govresearchgate.net This term describes molecular scaffolds that are capable of binding to a variety of different biological targets with high affinity through the strategic modification of their functional groups. researchgate.netresearchgate.net The versatility of the 2-aminothiazole framework allows it to serve as a foundational template for creating diverse compound libraries, increasing the efficiency of identifying new lead compounds. researchgate.net

The power of the 2-aminothiazole scaffold lies in its ability to be readily functionalized. The exocyclic amino group and the thiazole (B1198619) ring itself can engage in various interactions with biological macromolecules, and different substituents can be introduced to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. issuu.comnih.gov This adaptability has led to the incorporation of the 2-aminothiazole core into numerous clinically successful drugs across a wide range of therapeutic areas. researchgate.net For instance, this scaffold is a key component in drugs such as the H2 receptor antagonist Famotidine, the third-generation cephalosporin (B10832234) antibiotic Cefdinir, and the kinase inhibitor Dasatinib. researchgate.net

Table 1: Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Famotidine | Gastrointestinal | Histamine H2 receptor antagonist |

| Cefdinir | Antibiotic | Inhibits bacterial cell wall synthesis |

| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor |

| Meloxicam | Anti-inflammatory | Nonsteroidal anti-inflammatory drug (NSAID) |

| Pramipexole | Antiparkinsonian | Dopamine agonist |

This table illustrates the broad applicability of the 2-aminothiazole privileged structure in medicine.

Scaffold Hybridization and Conjugation Strategies for Enhanced Bioactivity

To further exploit the therapeutic potential of the 2-aminothiazole core, medicinal chemists frequently employ scaffold hybridization and conjugation strategies. acs.org This approach involves chemically linking the 2-aminothiazole pharmacophore with other biologically active moieties to create a single hybrid molecule. acs.orgamazonaws.com The goal is to achieve synergistic effects, where the resulting hybrid compound exhibits enhanced potency, improved selectivity, or a better safety profile compared to the individual components. semanticscholar.org

Various synthetic strategies are used to create these hybrids. For example, new molecules have been generated by combining the 2-aminothiazole scaffold with other heterocyclic systems like pyrazoline, imidazothiazole, quinoxaline, or thienothiophene. acs.orgamazonaws.comsemanticscholar.org These hybridizations often involve forming stable linkages, such as amides, between the different structural fragments. nih.govmdpi.com This molecular hybridization has proven to be an effective strategy for discovering new classes of compounds with significant biological activity. amazonaws.comresearchgate.net

Development as a Lead Compound for Therapeutic Agents

The 2-aminothiazole framework, as exemplified by structures like 2-(2-aminothiazol-4-yl)ethanol, serves as a valuable starting point, or "lead compound," for the development of new drugs. researchgate.netevitachem.com Its derivatives have been extensively investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities. researchgate.netnih.govresearchgate.net

The process of "hit-to-lead" optimization is a critical phase in drug discovery, where an initial active compound (a "hit") is systematically modified to improve its therapeutic properties. The 2-aminothiazole scaffold is particularly amenable to this process. For example, researchers have developed a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides as potent antitubercular agents through such iterative medicinal chemistry efforts. nih.gov Similarly, derivatives of 2-(2-aminothiazol-4-yl)acetic acid have been synthesized and evaluated as potential antibacterial agents. helsinki.fi

Table 2: Examples of 2-Aminothiazole-Based Lead Compounds and Their Therapeutic Targets

| Lead Compound Class | Therapeutic Target/Indication | Research Finding |

| Aminothiazole-Paeonol Derivatives | Anticancer (Gastrointestinal Adenocarcinoma) | Compound 13c showed potent activity against AGS and HT-29 cancer cell lines with low toxicity to normal cells. nih.gov |

| 2-Aminothiazole-Amino Acid Derivatives | Anticancer (Colorectal Cancer) | Compounds 5a and 5b showed significant inhibition of beta-catenin and effective anti-cancer activity in vitro and in silico. researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Antitubercular | Hit compounds demonstrated strong bactericidal activity with low cytotoxicity. nih.gov |

| N-oxazolyl- and N-thiazolylcarboxamides | Antimycobacterial | Oxazole-containing compounds showed high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov |

This table summarizes selected research on lead compounds derived from the 2-aminothiazole scaffold.

Ligand Design for Specific Biological Targets

The structural versatility of the 2-aminothiazole scaffold makes it an excellent foundation for designing ligands that can bind with high specificity to particular biological targets. nih.govresearchgate.net By modifying the substituents on the thiazole ring and the amino group, chemists can tailor the molecule to fit precisely into the binding site of a target protein or enzyme, thereby modulating its function.

This rational design approach has been successfully applied to develop inhibitors for a variety of enzymes crucial in disease processes. For instance, a 2-aminothiazole derivative was developed as a potential inhibitor of the oncology target AKT, a serine/threonine kinase involved in cell survival and proliferation. acs.org In another study, derivatives of 2-(2-aminothiazol-4-yl)acetic acid were designed as "ring-opened" analogues to act as inhibitors of bacterial DNA gyrase, a key enzyme in DNA replication. helsinki.fi Furthermore, researchers have designed and synthesized 2-aminothiazole derivatives containing amino acid moieties to specifically target beta-catenin, a protein implicated in the progression of colorectal cancer. researchgate.net

Consideration of the Aminothiazole Moiety as a Potential Toxicophore in Drug Development Research

Despite its status as a privileged structure, the 2-aminothiazole moiety is also classified as a potential "toxicophore". nih.govresearchgate.net A toxicophore is a chemical group or substructure that is susceptible to metabolic activation into reactive metabolites, which can cause cellular damage and lead to adverse drug reactions. researchgate.netresearchgate.net This dual nature necessitates careful evaluation of any new drug candidate containing this scaffold. nih.gov

The primary concern regarding the 2-aminothiazole toxicophore is its potential for metabolic activation by cytochrome P450 (CYP) enzymes in the liver. acs.orgnih.gov Research has shown that the thiazole ring can undergo bioactivation through several pathways, with epoxidation of the C4-C5 double bond being a major route. researchgate.netacs.org This epoxidation forms a highly reactive, electrophilic epoxide metabolite. acs.orgnih.gov

These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can disrupt cellular function and trigger toxicity. acs.orgnih.gov Studies utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) have been instrumental in identifying these reactive species and their subsequent adducts with nucleophiles like glutathione (B108866) (GSH), a key cellular antioxidant. acs.org It has also been noted that the presence of the 2-amino group can facilitate these metabolic activation pathways, potentially increasing the risk. acs.orgnih.gov

Table 3: Key Metabolic Bioactivation Pathways of the 2-Aminothiazole Ring

| Metabolic Pathway | Enzyme System | Reactive Intermediate | Consequence |

| C4-C5 Epoxidation | Cytochrome P450 (CYP) | Thiazole-epoxide | Highly electrophilic; can form covalent adducts with cellular nucleophiles. researchgate.netacs.org |

| S-oxidation | Cytochrome P450 (CYP) | Thiazole S-oxide | A potential reactive metabolite. acs.orgnih.gov |

| N-oxidation | Cytochrome P450 (CYP) | Thiazole N-oxide | A potential reactive metabolite. acs.orgnih.gov |

This table outlines the primary metabolic pathways that can lead to the formation of reactive metabolites from the 2-aminothiazole scaffold.

The identification of the aminothiazole moiety as a potential toxicophore does not automatically disqualify it from use in drug development. Instead, it calls for a risk-based assessment and the implementation of strategies to mitigate potential toxicity. washington.eduannualreviews.org Medicinal chemists have developed several approaches to design safer analogues.

One effective strategy is to block the sites of metabolic activation. Introducing substituents at the C4 or C5 positions of the thiazole ring can sterically hinder the CYP-mediated epoxidation, thereby reducing or preventing the formation of the reactive epoxide metabolite. researchgate.net For example, in the development of AKT kinase inhibitors, structural analogues were designed and screened to identify new compounds with a lower propensity for bioactivation. acs.org

Another successful approach is isosteric replacement. This involves substituting the 2-aminothiazole ring with another group that has similar physical and chemical properties but lacks the toxicophore liability. For instance, replacing the 2-aminothiazole with a 2-aminooxazole has been shown to not only mitigate toxicity concerns but also improve physicochemical properties like water solubility. nih.gov

Ultimately, a comprehensive risk assessment involves considering multiple factors, including the daily dose of the drug, the presence of competing and efficient detoxification pathways, and data from a suite of in vitro assays that assess cellular health, to make an informed decision about advancing a drug candidate containing a structural alert. washington.edu

Future Research Directions and Unaddressed Challenges in 2 2 Aminothiazol 4 Yl Ethanol Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 2-aminothiazole (B372263) derivatives, traditionally achieved via the Hantzsch thiazole (B1198619) synthesis, often involves harsh reaction conditions and the use of volatile or hazardous reagents. rsc.org Future research must prioritize the development of more efficient, economical, and environmentally benign synthetic routes for 2-(2-Aminothiazol-4-yl)ethanol and its analogues.

A significant area of exploration is the use of novel catalytic systems that offer milder conditions, shorter reaction times, and improved yields. researchgate.net Recent advancements in catalysis for the broader 2-aminothiazole class pave the way for this research. Green and biodegradable catalysts, such as nanostarch, have been shown to be effective for the synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea (B124793). researchgate.net Furthermore, magnetic nanoparticles, including superparamagnetic iron oxide nanoparticles (SPIONs), offer the advantage of easy separation and reusability, making the synthetic process more sustainable. researchgate.netrsc.org The development of multifunctional, magnetically separable nanocatalysts represents a promising frontier, combining the benefits of ionic liquids and solid supports to accelerate reaction rates. rsc.orgresearchgate.net

Future investigations should focus on adapting these innovative catalytic systems specifically for the synthesis of this compound, potentially enabling more diverse and complex derivatives to be created with greater efficiency.

Table 1: Emerging Catalytic Systems for 2-Aminothiazole Synthesis

| Catalyst Type | Example(s) | Key Advantages | Research Focus for this compound |

|---|---|---|---|

| Green Catalysts | Nanostarch | Biodegradable, inexpensive, simple procedure. researchgate.net | Adapting for substrates relevant to this compound synthesis. |

| Nanomagnetic Catalysts | Superparamagnetic Iron Oxide Nanoparticles (SPIONs), Ca/4-MePy-IL@ZY-Fe₃O₄ | Reusable, simple separation, mild conditions. researchgate.netrsc.org | One-pot synthesis protocols to improve efficiency and reduce waste. |

| Heterogeneous Catalysts | Silica Chloride, Ammonium-12-molybdophosphate | Operational simplicity, excellent yields, cleaner reactions. rsc.orgresearchgate.net | Exploring catalyst scope and tolerance for the ethanol (B145695) side chain. |

| Metal-Based Catalysts | Cu(II)-Iodine | Green methodology, broad substrate scope. researchgate.net | Optimization of catalyst loading and reaction conditions for high purity product. |

Advanced Mechanistic Elucidation of Biological Activities

While the 2-aminothiazole scaffold is associated with a wide spectrum of biological activities, the precise molecular mechanisms of action for many of its derivatives, including this compound, remain poorly defined. mdpi.commdpi.com Future research must move beyond primary screening to a deeper, mechanistic understanding of how these compounds interact with biological systems.

This involves identifying specific molecular targets, such as enzymes or receptors, and characterizing the binding interactions. nih.gov For instance, certain 2-aminothiazole derivatives have been identified as potent inhibitors of the Hec1/Nek2 protein complex, which is crucial for mitotic progression in cancer cells, while others act as regulators of phosphodiesterase type 5 (PDE5). mdpi.comnih.govrsc.org Advanced techniques such as X-ray crystallography of ligand-protein complexes, computational molecular docking, and proteomics can be employed to elucidate these interactions. mdpi.comnih.gov

Furthermore, understanding the downstream effects on cellular signaling pathways is critical. Studies on other aminothiazole derivatives have utilized zebrafish models to investigate effects on oxidative stress and gene expression, providing a template for future in-vivo mechanistic studies of this compound. nih.gov A thorough elucidation of these mechanisms is essential for predicting potential therapeutic efficacy.

Rational Design of Next-Generation Derivatives with Improved Selectivity

A major challenge in drug development is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. The 2-aminothiazole core is a versatile scaffold that allows for structural modifications at multiple positions (the C4 and C5 positions of the thiazole ring and the N2-amino group) to fine-tune its pharmacological profile. nih.govresearchgate.net

Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, is a key future direction. researchgate.netresearchgate.net By systematically altering the functional groups on the this compound molecule, researchers can enhance its potency and selectivity for a specific target. For example, SAR studies on antitubercular 2-aminothiazoles revealed that while the central thiazole and a C4-pyridyl moiety were crucial for activity, the N2 position was highly flexible, allowing for the introduction of substituted benzoyl groups that improved potency by over 100-fold. nih.gov Similarly, in the development of agents against African Trypanosomiasis, modifications to substituents on the core structure were made to improve metabolic stability while retaining potency. acs.org

Future efforts in designing next-generation derivatives of this compound should leverage these principles. By exploring a diverse chemical space around the core molecule, it may be possible to develop analogues with significantly improved therapeutic indices.

Table 2: Structure-Activity Relationship (SAR) Insights for 2-Aminothiazole Derivatives

| Modification Site | Structural Change | Impact on Activity/Property | Reference |

|---|---|---|---|

| N-2 Position | Introduction of substituted benzoyl groups | Dramatically improved antitubercular activity. | nih.gov |

| N-2 Position | Acylation | Led to highly active Hec1/Nek2 inhibitors. | mdpi.com |

| C-4 Position | Variation of the aryl ring (e.g., pyridyl, pyrazine, benzene) | Found to be critical for antitubercular potency; intolerant to modification. | nih.gov |

| C-5 Position | Substitution with CH₃ or Br | Explored to understand its effect on antimycobacterial activity. | researchgate.net |

Integration with Nanotechnology and Drug Delivery Systems

The therapeutic potential of many promising compounds is limited by poor solubility, rapid metabolism, or non-specific distribution in the body. Integrating derivatives of this compound with nanotechnology and advanced drug delivery systems presents a powerful strategy to overcome these hurdles. researchgate.net

Nano-vectors such as liposomes, nanoparticles, and dendrimers can serve as carriers to enhance the bioavailability and therapeutic efficacy of drugs while reducing side effects. researchgate.net For a molecule like this compound, encapsulation within a nanocarrier could improve its pharmacokinetic profile and enable targeted delivery to specific tissues or cells, such as tumors. This is particularly relevant for anticancer applications, where targeted delivery can increase the concentration of the drug at the site of action and spare healthy cells.

Future research should focus on the formulation of this compound derivatives into various nano-delivery systems. This would involve studying the drug loading capacity, release kinetics, stability, and in-vivo performance of these nano-formulations. The synergy between the rationally designed derivative and the sophisticated delivery system could unlock its full therapeutic potential.

Translation of Research Findings to Pre-clinical Studies and Beyond

The ultimate goal of medicinal chemistry research is the translation of laboratory discoveries into clinical applications. For this compound and its future analogues, this requires a clear pathway from hit-to-lead optimization to rigorous pre-clinical evaluation. nih.gov A significant challenge is bridging the gap between promising in-vitro activity and in-vivo efficacy.

Future work must involve comprehensive pre-clinical testing of the most promising derivatives. This includes detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. nih.gov Efficacy must be evaluated in relevant animal models of disease, such as the use of zebrafish larvae to assess teratogenic effects or rodent models for cancer or inflammatory diseases. nih.gov

A critical aspect of this translational research is the early identification of potential liabilities. Investigating metabolic stability using tools like human liver microsomes is crucial for designing compounds that can survive in the body long enough to exert their therapeutic effect. nih.gov Successfully navigating these pre-clinical challenges is the necessary step to justify advancing a this compound-based compound toward human clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Aminothiazol-4-yl)ethanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound is often synthesized via condensation reactions involving thiazole precursors. For example, refluxing substituted benzaldehyde derivatives with aminothiazole intermediates in absolute ethanol, catalyzed by glacial acetic acid, yields thiazole-ethanol derivatives . Key factors include:

- Reaction time : Prolonged reflux (4–6 hours) ensures complete conversion.

- Solvent purity : Absolute ethanol minimizes side reactions.

- Catalyst optimization : Acetic acid enhances nucleophilicity of amino groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : The ethanol moiety’s hydroxyl proton (δ 1.2–1.5 ppm) and thiazole ring protons (δ 6.5–7.5 ppm) are diagnostic. NMR identifies the thiazole C-2 (δ 160–170 ppm) and ethanol carbons (δ 60–70 ppm) .

- IR : Stretching vibrations for -NH (3300–3500 cm) and -OH (3200–3600 cm) confirm functional groups .

- HPLC-MS : Validates molecular weight (e.g., m/z 175 for the parent ion) and detects impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different in vitro models?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Metabolic stability : Pre-incubate derivatives with liver microsomes to assess degradation pathways .

- Data normalization : Express activity relative to internal standards (e.g., cefotaxime for β-lactamase inhibition) to mitigate batch variability .

Q. What strategies optimize the stability of this compound in aqueous solutions during pharmacokinetic studies?

- Methodology :

- pH control : Buffered solutions (pH 6–7) prevent hydrolysis of the thiazole ring .

- Temperature : Storage at 4°C reduces thermal degradation; lyophilization extends shelf life .

- Chelating agents : EDTA (0.01% w/v) mitigates metal-catalyzed oxidation .

Q. How do solvent choice and catalyst systems impact the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the ethanol -OH group, favoring substitution at the thiazole C-4 position .

- Acid catalysis : HCl in ethanol promotes protonation of the thiazole nitrogen, directing electrophilic attack to C-2 .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., C-4 adducts), while higher temperatures (80°C) shift to thermodynamic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.